molecular formula C22H22ClN7O B10831955 JH-Xvi-178

JH-Xvi-178

Cat. No.: B10831955
M. Wt: 435.9 g/mol
InChI Key: YLJSAFSDGFNKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JH-XVI-178 is a highly potent and selective inhibitor of cyclin-dependent kinase 8 and cyclin-dependent kinase 19. These kinases are core components of the Mediator complex, which plays a crucial role in regulating gene expression. This compound has favorable pharmacokinetic attributes, including low clearance and moderate oral bioavailability .

Preparation Methods

The synthesis of JH-XVI-178 involves a hybridization approach starting from compounds CCT251921 and MSC2530818. The initial compounds suffered from rapid aldehyde oxidase-mediated metabolism. This liability was overcome by utilizing a pyrazolopyridine hinge binder with a chlorine at the C-3 position . The detailed synthetic routes and reaction conditions are documented in the supporting information of the relevant research articles .

Chemical Reactions Analysis

JH-XVI-178 primarily undergoes substitution reactions due to the presence of reactive sites such as the chlorine atom at the C-3 position of the pyrazolopyridine ring. Common reagents used in these reactions include nucleophiles that can displace the chlorine atom. The major products formed from these reactions depend on the nature of the nucleophile used .

Scientific Research Applications

JH-XVI-178 is extensively used in scientific research due to its potent inhibitory effects on cyclin-dependent kinase 8 and cyclin-dependent kinase 19. It has applications in various fields, including:

Mechanism of Action

JH-XVI-178 exerts its effects by selectively inhibiting cyclin-dependent kinase 8 and cyclin-dependent kinase 19. These kinases are part of the Mediator complex, which regulates gene transcription. By inhibiting these kinases, this compound modulates the activity of the Mediator complex, thereby affecting gene expression. The molecular targets and pathways involved include the interaction with the ATP-binding site of cyclin-dependent kinase 8 and cyclin-dependent kinase 19, leading to the inhibition of their kinase activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22ClN7O

Molecular Weight

435.9 g/mol

IUPAC Name

8-[3-chloro-5-(1-methylindazol-5-yl)-2H-pyrazolo[3,4-b]pyridin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C22H22ClN7O/c1-29-16-3-2-13(10-14(16)11-26-29)15-12-25-20-17(19(23)27-28-20)18(15)30-8-5-22(6-9-30)4-7-24-21(22)31/h2-3,10-12H,4-9H2,1H3,(H,24,31)(H,25,27,28)

InChI Key

YLJSAFSDGFNKAC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C3=C(C4=C(NN=C4N=C3)Cl)N5CCC6(CCNC6=O)CC5)C=N1

Origin of Product

United States

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